molecular formula C9H11NO3 B2637230 2-(Hydroxyamino)-3-phenylpropanoic acid CAS No. 17238-33-4

2-(Hydroxyamino)-3-phenylpropanoic acid

Cat. No.: B2637230
CAS No.: 17238-33-4
M. Wt: 181.191
InChI Key: VTPJSQTVPKSYCB-UHFFFAOYSA-N
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Description

2-(Hydroxyamino)-3-phenylpropanoic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . Its CAS registry number is 17238-33-4 . This compound features both a hydroxyamino group and a carboxylic acid functional group on a phenylpropanoic acid backbone, making it a potential building block for synthetic organic chemistry and pharmaceutical research. The presence of these functional groups suggests its utility in the synthesis of more complex molecules and its potential as an intermediate in the development of bioactive compounds. While structurally related to other phenylpropanoic acid derivatives that show antimicrobial and anti-inflammatory activity, the specific research applications, biological activity, and mechanism of action for this compound are areas for further investigation by the research community . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxyamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPJSQTVPKSYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hydroxyamino 3 Phenylpropanoic Acid and Its Analogues

Stereoselective Synthesis Approaches for 2-(Hydroxyamino)-3-phenylpropanoic Acid

Maintaining stereochemical integrity is paramount when synthesizing derivatives of naturally occurring amino acids. Approaches for this compound are designed to control the configuration at the α-carbon, ensuring the production of specific enantiomers.

The most direct enantioselective route to this compound involves using optically active phenylalanine as a chiral precursor. ru.nl This strategy is efficient as it transfers the inherent chirality of the starting material to the final product. A key challenge is to introduce the N-hydroxy group without causing racemization at the α-carbon.

One effective method involves the indirect oxidation of an optically active α-amino acid. ru.nl In this approach, the chiral amino acid is converted into an intermediate, such as a Schiff base, which is then oxidized. This process is designed to preserve the original stereocenter. ru.nl Another refined strategy begins with α-amino acid amides, which can be readily obtained as pure stereoisomers. google.com For instance, a mixture of amide stereoisomers can be resolved by using an aminopeptidase (B13392206), which selectively hydrolyzes one isomer, allowing the remaining pure amide isomer to be separated and used as the chiral starting material. google.com

While this compound itself possesses only one chiral center, diastereoselective strategies become relevant when synthesizing its analogues or during intermediate stages where a second stereocenter is transiently created. For example, in the synthesis pathway involving the oxidation of a Schiff base, the intermediate formed is an oxaziridine (B8769555). google.com The oxidation step can create new stereocenters on the oxaziridine ring. The relative orientation of the substituents on this ring defines the diastereomers. The subsequent conversion of this intermediate into the final N-hydroxyamino acid must proceed in a way that controls the stereochemical outcome, which is crucial when the starting materials already contain multiple chiral centers.

Exploration of Classical and Modern Synthetic Routes

Both well-established and contemporary methods are employed to construct this compound and its analogues. These routes primarily focus on the modification of phenylalanine or on building the molecule through convergent or linear sequences.

Derivatizing phenylalanine is a common and logical approach. This involves the direct or indirect transformation of the α-amino group (-NH₂) into an α-hydroxyamino group (-NHOH).

A prominent chemical method involves a multi-step sequence starting from a phenylalanine derivative, such as its amide. google.com The phenylalanine amide is first reacted with an aromatic aldehyde to form the corresponding Schiff base. google.com This imine is then oxidized to create an oxaziridine intermediate, which is subsequently converted to the desired N-hydroxy-α-amino acid amide. google.com

More recently, biocatalytic methods have emerged as powerful alternatives. A flavin-dependent monooxygenase, FOS1, has been shown to catalyze the N-hydroxylation of L-phenylalanine to produce N-hydroxyphenylalanine directly. researchgate.net This enzymatic approach offers high selectivity and operates under mild conditions, representing a modern and green route for derivatization. researchgate.net

The creation of the N-hydroxyamino moiety is the key transformation in the synthesis of this compound. Several methodologies have been developed to achieve this.

The most widely cited chemical method is the oxaziridine route. ru.nlgoogle.com This process involves the oxidation of a Schiff base, typically derived from an amino acid ester or amide, using a peroxy acid like m-chloroperbenzoic acid (m-CPBA). ru.nlgoogle.com The resulting oxaziridine is then hydrolyzed to yield the N-hydroxyamino compound. google.com This method is advantageous as it can be applied to chiral starting materials, often with retention of configuration at the α-carbon. ru.nl

Enzymatic N-hydroxylation provides a highly specific alternative. Enzymes such as the oxime synthase FOS1 from ferns can catalyze the direct N-hydroxylation of phenylalanine. researchgate.net This biocatalytic reaction uses cofactors like FAD and NADPH to achieve the transformation, offering a direct pathway to the target molecule. researchgate.net

Method Starting Material Key Reagents/Catalysts Key Intermediate Reference(s)
Oxaziridine RoutePhenylalanine Amide/Ester1. Aromatic Aldehyde2. Peroxy Acid (e.g., m-CPBA)Schiff Base, Oxaziridine ru.nlgoogle.com
Enzymatic N-hydroxylationL-PhenylalanineFlavin-dependent monooxygenase (FOS1), FAD, NADPH- researchgate.net

A linear synthesis involves a sequential process where one starting material is modified step-by-step until the final product is formed. The synthesis of this compound from phenylalanine via the Schiff base and oxaziridine pathway is a classic example of a linear strategy. google.com The sequence proceeds as follows: Phenylalanine → Phenylalanine amide → Schiff base → Oxaziridine → N-hydroxy-phenylalanine amide → N-hydroxy-phenylalanine. Each step builds upon the previous one in a single line.

Advanced Chemical Synthesis Techniques for Structural Variation

The generation of analogues of this compound is crucial for exploring structure-activity relationships. Advanced synthetic techniques allow for precise modifications at specific sites of the molecule, namely the phenyl moiety and the carboxyl functional group.

Structural variation of the phenyl ring in analogues of this compound is typically achieved by starting with a substituted phenylalanine or phenylpyruvic acid precursor. Standard aromatic substitution reactions can be employed to introduce a wide range of functional groups onto the aromatic ring, thereby altering the electronic and steric properties of the molecule.

Common modifications include the introduction of substituents at the ortho-, meta-, or para-positions. For example, starting with a 4-methylphenylpropionic acid derivative allows for further reactions, such as bromination of the methyl group, to create a reactive handle for subsequent modifications. nih.gov The synthesis of analogues often involves multi-step processes where the desired phenyl-substituted starting material is carried through the core synthesis pathway to yield the final hydroxamic acid.

Table 1: Examples of Phenyl Moiety Modifications and Corresponding Precursors

Target Analogue SubstituentExample PrecursorSynthetic Strategy
4-Chloro4-ChlorophenylalanineDirect use of substituted amino acid
4-Methoxy4-MethoxyphenylalanineDirect use of substituted amino acid
4-Nitro4-NitrophenylalanineNitration of phenylalanine followed by conversion
4-Amino4-NitrophenylalanineReduction of the nitro group post-synthesis

These modifications rely on the availability of appropriately substituted precursors. The choice of synthetic route must also consider the compatibility of the existing functional groups (the α-hydroxyamino and carboxylic acid moieties) with the reagents used for phenyl ring modification.

The carboxyl group of this compound is a key site for structural modification, often to create prodrugs or alter the molecule's pharmacokinetic properties. The most common approach involves converting the carboxylic acid into esters or amides. acs.org

One of the simplest methods for synthesizing hydroxamic acids and their analogues involves the coupling of hydroxylamine (B1172632) with an activated carboxylic acid derivative. nih.gov The carboxylic acid is often converted into a more reactive intermediate, such as an acyl chloride or an activated ester, to facilitate the reaction with hydroxylamine or a protected hydroxylamine derivative. acs.orgnih.gov

For instance, the reaction of the corresponding methyl or ethyl ester of the parent carboxylic acid with hydroxylamine, often in the presence of a base like sodium methoxide (B1231860) or potassium hydroxide, is a widely used method. nih.gov Microwave-assisted synthesis has also been shown to effectively produce hydroxamic acids from esters, often with improved reaction times and yields. organic-chemistry.org Another strategy involves the use of coupling agents, such as cyanuric chloride, to activate the carboxylic acid for direct reaction with hydroxylamine, a method that is efficient for producing enantiopure hydroxamates. nih.gov

Table 2: Common Carboxyl Group Modifications

DerivativeReagents/MethodPurpose
Methyl/Ethyl EsterAlcohol (Methanol/Ethanol), Acid catalystIntermediate for hydroxamic acid synthesis
Amide (Weinreb Amide)N,O-Dimethylhydroxylamine, Coupling agentVersatile synthetic intermediate
Acyl ChlorideThionyl chloride (SOCl₂) or Oxalyl chlorideHighly reactive intermediate

Analytical and Spectroscopic Characterization Methods in Synthetic Elucidation

The structural confirmation of newly synthesized this compound and its analogues is dependent on a combination of analytical and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process. nih.gov

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used to confirm the presence of key functional groups and to establish the connectivity of atoms.

In the ¹H NMR spectrum of a typical hydroxamic acid, distinct signals are expected for different protons. analis.com.my The protons on the phenyl ring usually appear as a multiplet in the aromatic region (δ 7.2–7.4 ppm). The protons of the propanoic acid backbone, specifically the α-proton (CH) and the β-protons (CH₂), would appear in the aliphatic region. The protons of the N-OH and C=O-OH groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. analis.com.myresearchgate.net For instance, in DMSO-d6, the NH and OH protons of benzohydroxamic acid appear as downfield singlets at 9.08 and 11.24 ppm, respectively. analis.com.my Hydroxamic acids can exist as a mixture of keto-enol tautomers and E/Z conformers, which can be studied by NMR. daneshyari.comoaepublish.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the hydroxamic acid group is particularly characteristic and appears significantly downfield.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ ppm)Multiplicity
Phenyl (C₆H₅)7.20 - 7.40Multiplet
α-CH~4.0 - 4.5Triplet/Doublet of doublets
β-CH₂~2.9 - 3.2Multiplet/Doublet of doublets
N-OHVariable (Broad)Singlet
CO-OHVariable (Broad)Singlet
Note: Predicted values are based on related structures and can vary with solvent and experimental conditions.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation patterns. nih.gov Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used.

The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the exact mass of the compound. For this compound (C₉H₁₁NO₃), the expected monoisotopic mass is approximately 181.07 Da. nih.gov

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for phenylpropanoic acid derivatives include the loss of the carboxyl group (as COOH or CO₂) and cleavage of the Cα-Cβ bond. The presence of a prominent fragment corresponding to the benzyl (B1604629) cation (C₇H₇⁺, m/z = 91) is a characteristic feature for compounds containing a benzyl moiety.

Table 4: Expected Mass Spectrometry Fragments for this compound

m/zFragment IonDescription
181[C₉H₁₁NO₃]⁺Molecular Ion (M⁺)
164[M - OH]⁺Loss of hydroxyl radical
136[M - COOH]⁺Loss of carboxyl group
91[C₇H₇]⁺Benzyl cation
77[C₆H₅]⁺Phenyl cation
Note: Fragmentation is dependent on the ionization method and energy.

Chemical Reactivity and Derivatization Pathways of 2 Hydroxyamino 3 Phenylpropanoic Acid

Reactions Involving the Alpha-Hydroxyamino Group

The alpha-hydroxyamino group is the most distinctive feature of 2-(hydroxyamino)-3-phenylpropanoic acid and a primary site of its chemical reactivity. This group can undergo oxidative and reductive transformations, as well as condensation and substitution reactions.

Oxidative Transformations

The oxidation of the alpha-hydroxyamino group in N-hydroxyamino acids can lead to several products, depending on the oxidizing agent and reaction conditions. Mild oxidation can yield the corresponding nitroso acid, which may exist in equilibrium with its oxime tautomer. Stronger oxidation can lead to the formation of the corresponding nitro compound.

Common oxidizing agents used for the oxidation of hydroxylamines include hydrogen peroxide, potassium permanganate, and various peroxy acids. The oxidation to a nitrone is also a possible pathway, particularly if the nitrogen is further substituted.

Table 1: Representative Oxidative Transformations of the Alpha-Hydroxyamino Group

Oxidizing Agent Product Reaction Conditions
Mild Oxidants (e.g., H₂O₂) 2-(Nitroso)-3-phenylpropanoic acid / 2-(Hydroxyimino)-3-phenylpropanoic acid Controlled temperature, neutral or slightly acidic pH

Reductive Pathways

The alpha-hydroxyamino group can be readily reduced to the corresponding primary amino group, yielding the naturally occurring amino acid phenylalanine. This transformation is of significant interest for both synthetic and analytical purposes. Common reducing agents for this conversion include catalytic hydrogenation (e.g., using palladium on carbon), zinc in acetic acid, and other metal-based reducing systems.

Table 2: Common Reductive Pathways for the Alpha-Hydroxyamino Group

Reducing Agent Product Reaction Conditions
H₂/Pd-C Phenylalanine Hydrogen atmosphere, suitable solvent (e.g., methanol, ethanol)

Condensation and Substitution Reactions

The nucleophilic nitrogen of the alpha-hydroxyamino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form nitrones. This reaction is typically carried out under mildly acidic or basic conditions.

Furthermore, the hydroxyl group on the nitrogen can undergo substitution reactions. For instance, acylation with acid chlorides or anhydrides can yield N-acyloxy derivatives.

Table 3: Condensation and Substitution Reactions at the Alpha-Hydroxyamino Group

Reagent Product Type General Reaction Conditions
Aldehyde/Ketone Nitrone Mildly acidic or basic catalysis

Chemical Transformations of the Carboxyl Group

The carboxyl group of this compound undergoes typical reactions of carboxylic acids, including esterification, amidation, and reduction. These transformations are crucial for creating derivatives with altered solubility, polarity, and biological activity.

Esterification is commonly achieved by reacting the acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents. Amidation involves the reaction of the carboxyl group with an amine, often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a peptide-like bond. The carboxyl group can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Table 4: Key Transformations of the Carboxyl Group

Reaction Type Reagent(s) Product
Esterification Alcohol, Acid catalyst Ester
Amidation Amine, Coupling agent (e.g., DCC, EDC) Amide

Modifications and Functionalization of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The electron-donating or withdrawing nature of the side chain influences the regioselectivity of these reactions. Common modifications include nitration, halogenation, and Friedel-Crafts alkylation or acylation. These reactions allow for the introduction of various functional groups onto the aromatic ring, which can significantly modulate the molecule's properties.

Table 5: Examples of Phenyl Ring Functionalization

Reaction Reagent(s) Typical Product(s)
Nitration HNO₃/H₂SO₄ Mixture of ortho-, meta-, and para-nitro derivatives
Halogenation X₂/Lewis Acid (e.g., FeX₃) Mixture of ortho- and para-halo derivatives

Stereochemical Stability and Interconversion Mechanisms

This compound possesses a chiral center at the alpha-carbon, meaning it can exist as a pair of enantiomers (R and S). The stereochemical integrity of this center is a critical consideration during chemical transformations. Reactions that involve the alpha-carbon or proceed through intermediates that can racemize (e.g., enolates) may lead to a loss of stereochemical purity.

The stability of the stereocenter can be influenced by factors such as pH, temperature, and the nature of the solvent and reagents. For instance, under basic conditions, deprotonation at the alpha-carbon can lead to racemization. It is therefore crucial to select reaction conditions that preserve the desired stereochemistry, especially when synthesizing enantiomerically pure derivatives.

Mechanistic Studies of Enzyme Compound Interactions

Inhibition of Metalloproteases by 2-(Hydroxyamino)-3-phenylpropanoic Acid Analogues

Analogues of this compound are potent inhibitors of zinc-dependent metalloproteases, a diverse family of enzymes involved in various physiological and pathological processes. Their inhibitory mechanism is primarily centered on the chelation of the catalytic zinc ion within the enzyme's active site.

The hydroxamic acid group of these inhibitors acts as a strong bidentate chelating agent for the catalytic Zn(II) ion essential for the activity of metalloproteases. nih.govnih.govnih.gov X-ray crystallographic studies of various metalloproteinases in complex with hydroxamate inhibitors have revealed a conserved binding motif. The two oxygen atoms of the hydroxamic acid moiety coordinate directly with the zinc ion, displacing a water molecule that is typically involved in the catalytic mechanism. nih.govnih.gov This interaction results in a stable, five-coordinate trigonal bipyramidal geometry around the zinc ion, which includes the three histidine residues from the enzyme's active site and the two oxygen atoms from the inhibitor. nih.gov The Zn-N coordination distances are typically in the range of 2.09 to 2.21 Å, while the Zn-O distances range from 2.03 to 2.30 Å. nih.gov

Beyond the primary chelation, hydrogen bonds further stabilize the inhibitor within the active site. A hydrogen bond is commonly observed between the N-H group of the hydroxamic acid and a backbone carbonyl oxygen of an adjacent amino acid residue. nih.gov Additionally, the hydroxyl group of the hydroxamic acid can form a hydrogen bond with a nearby glutamate (B1630785) residue. nih.gov This network of interactions effectively locks the inhibitor in place, preventing the substrate from accessing the catalytic zinc ion.

While the hydroxamic acid group provides potent zinc chelation, the selectivity of this compound analogues for different metalloprotease subfamilies—such as Matrix Metalloproteinases (MMPs), Meprins, and Aminopeptidases—is largely determined by the interactions of the inhibitor's side chains with the enzyme's specificity pockets (S-sites). nih.gov

Matrix Metalloproteinases (MMPs): The phenylpropyl side chain of this compound analogues can be modified to achieve selectivity for different MMPs. The S1' pocket is a key determinant of selectivity among MMPs. For instance, inhibitors with larger, more hydrophobic P1' substituents tend to show higher affinity for MMPs with deep S1' pockets, such as MMP-2 and MMP-9. mdpi.com

Meprins: Meprins, a subfamily of astacin (B162394) metalloproteases, also exhibit susceptibility to inhibition by hydroxamic acid derivatives. The selectivity for meprin α versus meprin β can be modulated by substitutions on the inhibitor scaffold. For example, the introduction of heteroaromatic cores and varying the length of the spacer between the hydroxamic acid and other functionalities can lead to significant differences in inhibitory potency and selectivity. researchgate.net

Aminopeptidases: Novel derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid have been synthesized and evaluated as inhibitors of aminopeptidase (B13392206) N (APN/CD13). tandfonline.com The inhibitory activity is influenced by the nature of the substituent on the amino group. For instance, compound 7e (N-(2-(hydroxyamino)-2-oxo-1-phenylethyl)benzamide) demonstrated more potent inhibition of APN from porcine kidney (IC50 = 1.26 ± 0.01 μM) compared to the well-known inhibitor bestatin (B1682670) (IC50 = 2.55 ± 0.11 μM). tandfonline.com The length of the carbon chain between the α-carbon and the aromatic ring also appears to be a crucial factor for APN inhibition. tandfonline.com

Inhibition of Metalloproteases by this compound Analogues
CompoundEnzymeInhibition Constant (Ki)IC50
Pro-Leu-Gly-hydroxamateMeprin α1.5 µM
Pro-Leu-Gly-hydroxamateMeprin β0.8 µM
GalardinMeprin α0.4 µM
GalardinMeprin β0.1 µM
Compound 7eAminopeptidase N (porcine kidney)1.26 ± 0.01 μM
BestatinAminopeptidase N (porcine kidney)2.55 ± 0.11 μM

Molecular dynamics (MD) simulations have provided valuable insights into the dynamic behavior of hydroxamate inhibitors within the active sites of metalloproteases. These simulations reveal that upon binding, the inhibitor can induce conformational changes in the enzyme, particularly in the flexible loop regions surrounding the active site. biorxiv.org

The stability of the inhibitor-enzyme complex is maintained through a network of hydrogen bonds and hydrophobic interactions that can fluctuate over time. MD simulations of hydroxamate inhibitors in complex with MMP-2 have shown that the hydroxamate group remains tightly coordinated to the zinc ion throughout the simulation. tandfonline.com The phenylpropyl side chain of the inhibitor explores different conformations within the S1' pocket, establishing favorable van der Waals contacts with hydrophobic residues.

Interactions with Other Enzyme Classes

The inhibitory potential of this compound and its analogues is not limited to metalloproteases. These compounds have also been shown to interact with other classes of enzymes, including tyrosinase and peptide deformylase.

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. While the primary focus of this compound research has been on zinc metalloproteases, related carboxylic acids have been shown to inhibit tyrosinase. For instance, 3-phenyllactic acid, a structurally similar compound lacking the hydroxyamino group, exhibits mixed-type inhibition of mushroom tyrosinase with an IC50 value of 3.50 mM and a Ki of 1.569 mM. nih.gov

The hydroxamic acid moiety itself is a potent metal-binding group and has been shown to inhibit tyrosinase by chelating the dicopper ions in the active site. benthamscience.com Molecular dynamics simulations of flavonoids with tyrosinase suggest that ligands can bind within the active site cavity, preventing substrate access. nih.gov It is plausible that this compound inhibits tyrosinase through a dual mechanism: chelation of the copper ions by the hydroxamic acid group and interaction of the phenylpropanoic acid scaffold with the active site. Kinetic studies of various inhibitors have revealed competitive, uncompetitive, and mixed-type inhibition of tyrosinase, indicating diverse binding modes. researchgate.netresearchgate.net

Kinetic Parameters of Tyrosinase Inhibition
InhibitorInhibition TypeIC50Ki
3-Phenyllactic acidMixed-type3.50 mM1.569 mM
Benzohydroxamic acid--7 nM
Vorinostat--257 nM
Panobinostat--40 nM

Peptide deformylase (PDF) is a metalloenzyme that is essential for bacterial protein synthesis, making it an attractive target for novel antibacterial agents. acs.org The enzyme contains a metal ion (typically Fe(II) or Zn(II)) in its active site. Hydroxamic acid derivatives are potent inhibitors of PDF. nih.gov

Investigation of Other Potential Enzyme Targets

While no enzyme targets have been explicitly investigated for this compound, its chemical structure suggests several potential enzyme classes based on studies of analogous compounds containing a phenylalanine scaffold and a metal-chelating hydroxamic acid or hydroxyamino group.

Urease: Hydroxamic acid derivatives of amino acids are known to be potent inhibitors of urease, a nickel-containing metalloenzyme. nih.gov Phenylalanine-hydroxamic acid, a closely related analogue, has been identified as a powerful urease inhibitor. nih.gov The inhibitory mechanism of hydroxamic acids typically involves the chelation of the nickel ions within the enzyme's active site, disrupting the catalytic hydrolysis of urea. researchgate.netresearchgate.net

Matrix Metalloproteinases (MMPs): Phenylalanine hydroxamic acid derivatives are a well-established class of MMP inhibitors. nih.govnih.gov MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. The hydroxamate moiety in these inhibitors functions by binding to the catalytic zinc ion in the MMP active site. mdpi.com For instance, N-biphenyl sulfonyl phenylalanine hydroxamic acid has been shown to selectively inhibit MMP-2, MMP-9, and MMP-14. nih.gov

Histone Deacetylases (HDACs): Certain phenylalanine-containing hydroxamic acids have been developed as selective inhibitors of HDACs, which are also zinc-dependent enzymes. thebiogrid.orgresearchgate.net The hydroxamic acid group chelates the active site zinc ion, which is crucial for the enzyme's deacetylase activity.

Arginase: Arginase is a binuclear manganese metalloenzyme. While direct evidence is unavailable for the requested compound, other phenylalanine analogues have been explored as arginase inhibitors. nih.gov For example, 4-hydroxy-amino-D,L-phenylalanine has shown micromolar inhibitory activity against bovine liver arginase. nih.gov

Kinetic Characterization of Enzyme Inhibition

No kinetic data has been published for This compound .

Determination of Inhibition Constants (e.g., Kᵢ, IC₅₀)

There are no determined inhibition constants such as Kᵢ or IC₅₀ values available for this compound in the scientific literature.

For context, related compounds have shown potent inhibition. Phenylalanine-hydroxamic acid is a notable inhibitor of Jack Bean urease, and while a specific IC₅₀ value is not provided in the primary text, it is listed among the most powerful inhibitors in its class. nih.gov Another related compound, 4-hydroxy-amino-D,L-phenylalanine, was found to inhibit bovine liver arginase with an IC₅₀ value of 230 ± 5 μM. nih.gov

Table 1: IC₅₀ Values for Phenylalanine Analogues Against Various Enzymes (Note: Data is for related compounds, not this compound)

CompoundEnzyme TargetIC₅₀ Value (µM)Source
4-hydroxy-amino-D,L-phenylalanineBovine Liver Arginase230 nih.gov

Analysis of Binding Kinetics (e.g., tight-binding inhibitors)

There is no information available regarding the binding kinetics of this compound with any enzyme target. Studies on whether it acts as a slow, tight-binding, or reversible covalent inhibitor have not been performed. Generally, hydroxamic acid-based inhibitors are known to act as reversible, competitive inhibitors by chelating the active site metal ion. researchgate.net

Structural Basis of Enzyme-Ligand Recognition and Specificity

No structural studies have been conducted for This compound .

X-ray Crystallography Studies of Enzyme-Compound Complexes

There are no published X-ray crystal structures of this compound in complex with any enzyme. Such studies are crucial for understanding the precise molecular interactions that govern inhibitor binding and selectivity. For analogous compounds, a crystal structure of a bacterial deacetylase (a homolog of human HDAC6) has been solved in complex with a biarylalanine-containing hydroxamic acid inhibitor, providing insight into how this class of compounds achieves subtype selectivity. thebiogrid.org

Solution-State NMR Spectroscopy in Binding Site Elucidation

There are no reports of solution-state NMR spectroscopy being used to study the binding of this compound to any enzyme target. This technique is often employed to map the binding site and understand the conformational changes in both the ligand and the enzyme upon complex formation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the Alpha-Hydroxyamino Group and its Substitutions on Biological Activity

The α-hydroxyamino group is a critical pharmacophore in many biologically active compounds, particularly in the design of enzyme inhibitors. Its ability to chelate metal ions in enzyme active sites, such as the zinc ion in metalloproteinases, is a key determinant of its inhibitory activity. The biological activity of derivatives of 2-(hydroxyamino)-3-phenylpropanoic acid can be significantly modulated by substitutions on this functional group.

Modifications to amino acids, including the introduction of a hydroxyamino group, can profoundly alter their biological properties, making them valuable for the development of novel enzyme inhibitors. The N-hydroxyamino acid moiety itself has been identified as a key feature in irreversible inhibitors of certain enzymes.

Research into phenylalanine derivatives bearing a hydroxamic acid moiety has shown that this group is crucial for their activity as quorum sensing inhibitors. In one study, the hydroxamic acid moiety was observed to form a strong hydrogen bond with a key arginine residue (Arg61) in the protein pocket, highlighting its importance in ligand binding.

The following table summarizes the influence of the alpha-hydroxyamino group and its substitutions on biological activity based on reported findings.

Substitution on Alpha-Hydroxyamino GroupEffect on Biological ActivityRationale
Unsubstituted (-NHOH)Essential for activityActs as a key chelating group for metal ions in enzyme active sites. Forms critical hydrogen bonds with active site residues.
N-alkylationGenerally decreases activitySteric hindrance may disrupt optimal binding and chelation.
O-alkylationSignificantly reduces or abolishes activityThe free hydroxyl group is crucial for metal chelation; its substitution prevents this key interaction.

This table is a generalized representation based on the principles of hydroxamic acid-based inhibitors and may not reflect the specific activity for all enzyme targets.

Role of Phenyl Ring Substitutions and Modifications on Enzyme Inhibition

Studies on various classes of enzyme inhibitors containing a phenyl ring have consistently demonstrated the importance of its substitution pattern. For instance, in the case of 3-(phenylamino)benzoic acids as inhibitors of AKR1C3, the electronic effects of substituents on the phenyl ring showed a linear correlation with inhibitory potency. Both electron-withdrawing and electron-donating groups were found to alter the acidity of the carboxylic acid and the basicity of a secondary amine group, which in turn affected the inhibitory activity.

Similarly, in the context of benzoic acid derivatives as α-amylase inhibitors, the position of hydroxyl groups on the benzene (B151609) ring was found to have a strong effect on inhibitory activity. A hydroxyl group at the 2-position had a strong positive effect, while methoxylation at this position or hydroxylation at the 5-position had a negative effect. nih.gov This suggests that specific hydrogen bonding and hydrophobic interactions are crucial for inhibition.

The following table provides a summary of the effects of phenyl ring substitutions on enzyme inhibition based on general principles observed in related inhibitor classes.

Phenyl Ring Substitution/ModificationGeneral Effect on Enzyme InhibitionRationale
Hydrophobic substituents (e.g., alkyl, halogen) at para-positionOften increases potencyEnhances hydrophobic interactions with non-polar pockets in the enzyme active site.
Electron-withdrawing groups (e.g., -NO2, -CF3)Can increase or decrease potencyAlters the electronic properties of the ring, potentially influencing key interactions. The effect is target-dependent.
Electron-donating groups (e.g., -OCH3, -OH)Can increase or decrease potencyModifies the electronic nature of the phenyl ring and can introduce new hydrogen bonding opportunities.
Bulky substituentsMay decrease potencyCan cause steric clashes within the binding site, preventing optimal orientation of the inhibitor.

This table represents general trends and the specific effects can vary significantly depending on the target enzyme.

Importance of Stereochemistry on Binding Affinity and Selectivity

The stereochemical configuration of this compound derivatives is a critical factor that dictates their binding affinity and selectivity for target enzymes. Due to the chiral nature of enzyme active sites, different stereoisomers of a chiral inhibitor can exhibit vastly different biological activities.

The synthesis of enantiomerically pure compounds is a key aspect of drug development. For instance, (S)-2-hydroxy-3-phenylpropanoic acid can be synthesized from L-phenylalanine, demonstrating a method to obtain a specific stereoisomer. This stereospecificity is crucial as enantiomers of a drug can have different pharmacological and toxicological profiles.

While direct comparative studies on the stereoisomers of this compound are not extensively available in the provided search results, the principles of stereoselectivity in drug action are well-established. The differential binding of enantiomers is a result of the three-point attachment model, where one enantiomer can form multiple favorable interactions with the chiral active site, while the other cannot.

The following table illustrates the general importance of stereochemistry in the context of enzyme inhibition.

Stereochemical AspectImpact on Binding Affinity and SelectivityRationale
R vs. S configuration at α-carbonSignificant difference in activityOnly one enantiomer may fit optimally into the chiral binding site of the enzyme, leading to higher affinity and potency.
DiastereomersCan have distinct biological profilesThe relative configuration of multiple chiral centers can drastically alter the three-dimensional shape of the molecule, affecting its ability to bind to the target.

This table is based on established principles of stereochemistry in pharmacology.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be instrumental in predicting the inhibitory potency of new analogs and in identifying the key molecular features that govern their activity.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. The three-dimensional structures of these molecules are then generated and optimized. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that correlates the molecular descriptors with the biological activity. The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a set of compounds not included in the model development). A well-validated QSAR model should have a high correlation coefficient (R²) and a low root mean square error (RMSE).

While a specific QSAR study on this compound derivatives was not found in the provided search results, studies on related hydroxamic acid derivatives have demonstrated the successful application of QSAR modeling. researchgate.net

Through the development of QSAR models, it is possible to identify the molecular descriptors that have the most significant impact on the biological activity of this compound derivatives. These descriptors provide valuable insights into the mechanism of action and can guide the design of more potent inhibitors.

Commonly identified key descriptors in QSAR studies of enzyme inhibitors include:

Topological descriptors: These describe the connectivity of atoms in a molecule and can relate to its size and shape.

Electronic descriptors: These quantify the electronic properties of a molecule, such as charge distribution and dipole moment, which are important for electrostatic interactions.

Hydrophobic descriptors: These relate to the water-solubility of a molecule and are crucial for understanding hydrophobic interactions with the enzyme.

Steric descriptors: These describe the three-dimensional bulk of the molecule and are important for understanding how it fits into the enzyme's active site.

For instance, in QSAR studies of other hydroxamic acid derivatives, descriptors related to molar refractivity and hydrophobicity have been shown to be important for inhibitory activity. nih.gov

The following table lists some key molecular descriptors and their potential influence on the activity of this compound derivatives.

Molecular DescriptorPotential Influence on Biological Activity
LogP (Hydrophobicity)Higher values may enhance binding to hydrophobic pockets.
Molar Refractivity (Steric/Polarizability)Can be related to the volume and polarizability of the molecule, affecting binding.
Dipole Moment (Electronic)Influences electrostatic interactions with the enzyme active site.
Kier's shape indices (Topological)Relate to the overall shape and flexibility of the molecule, which is critical for binding.

This table provides examples of descriptors that are often found to be important in QSAR studies of enzyme inhibitors.

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound derivatives, pharmacophore models can guide the design of novel inhibitors with improved potency and selectivity.

A pharmacophore model typically consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. These models can be generated based on the structures of known active compounds (ligand-based) or from the structure of the target enzyme's active site with a bound ligand (structure-based).

Studies on phenylalanine-containing hydroxamic acids as selective histone deacetylase (HDAC) inhibitors have utilized docking studies and protein modeling to understand their binding modes. Such studies are foundational for developing pharmacophore models. A typical pharmacophore for a hydroxamic acid-based inhibitor would include a metal-chelating feature for the hydroxamic acid group, a hydrophobic feature for the phenyl ring, and potentially hydrogen bond donor/acceptor features for substituents on the phenyl ring or other parts of the scaffold.

Rational ligand design based on such a pharmacophore model would involve synthesizing new derivatives of this compound that incorporate these key features in the optimal spatial arrangement. For example, new substituents could be added to the phenyl ring to enhance hydrophobic interactions or to introduce new hydrogen bonding opportunities with the target enzyme. The goal is to design molecules that have a better complementary fit to the enzyme's active site, leading to higher binding affinity and inhibitory activity.

The following table outlines the key pharmacophoric features and corresponding rational design principles for this compound derivatives.

Pharmacophoric FeatureRational Design Principle
Zinc-chelating group (hydroxyamino)Maintain this group as it is essential for binding to metalloenzymes.
Hydrophobic region (phenyl ring)Introduce or modify substituents on the phenyl ring to optimize hydrophobic interactions with the S1' pocket of the enzyme.
Hydrogen bond donor/acceptorIntroduce functional groups that can form additional hydrogen bonds with active site residues to increase binding affinity.
Aromatic feature (phenyl ring)The aromatic ring can participate in π-π stacking interactions with aromatic residues in the active site.

This table provides a generalized pharmacophore and design strategy for inhibitors based on the this compound scaffold.

Computational and Theoretical Investigations of 2 Hydroxyamino 3 Phenylpropanoic Acid and Its Analogues

Molecular Docking Studies for Ligand-Enzyme Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. For 2-(Hydroxyamino)-3-phenylpropanoic acid and its analogues, docking studies are crucial for predicting their potential as enzyme inhibitors.

Given the structural similarity of the hydroxyamino group to hydroxamic acids, a well-known zinc-binding group (ZBG), enzymes such as Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs) are primary targets for docking studies. frontiersin.orghilarispublisher.com These enzymes feature a catalytic zinc ion in their active site, which is essential for their function. Inhibitors typically work by chelating this zinc ion, thereby blocking the enzyme's activity.

In a typical molecular docking workflow, the three-dimensional structures of the target enzyme are obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the active site of the enzyme. A scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), with lower (more negative) values indicating a more favorable interaction.

For example, studies on phenylalanine derivatives bearing a hydroxamic acid moiety have shown successful binding to the LasR quorum-sensing protein in Pseudomonas aeruginosa. nih.gov In these studies, the hydroxamic acid group forms key interactions within the active site. Similarly, this compound would be expected to orient its hydroxyamino group towards the catalytic zinc ion in MMPs or HDACs. The phenyl group would likely occupy a hydrophobic pocket, known as the S1' pocket in MMPs, to form favorable van der Waals interactions. frontiersin.org

Below is a representative data table illustrating the kind of results obtained from docking studies of analogous compounds against a metalloenzyme active site.

Compound/AnalogueTarget EnzymeDocking Score (kcal/mol)Key Interacting Residues
Phenylalanine hydroxamic acidMMP-9-7.5His401, Glu402, Ala410
N-acetyl-phenylalanine hydroxamateHDAC8-7.2His180, Asp178, Tyr306
This compound (Hypothetical) MMP-13 -7.8 His218, Glu219, Pro239
Indole-based hydroxamic acidMMP-2-8.1His228, Glu229, Leu188

Note: The data for the hypothetical docking of this compound is illustrative and based on typical scores for similar inhibitors.

These studies predict not only the binding affinity but also the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. This information is invaluable for understanding the mechanism of inhibition and for designing more potent and selective analogues.

Molecular Dynamics Simulations of Compound-Target Systems for Conformational Analysis and Binding Free Energies

While molecular docking provides a static snapshot of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the docked complex, the exploration of conformational changes in both the ligand and the protein, and the calculation of more accurate binding free energies.

An MD simulation typically starts with the best-docked pose from a molecular docking study. The ligand-protein complex is solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then proceeds for a set period, often in the nanosecond to microsecond range, tracking the trajectory of every atom.

Analysis of the MD trajectory can reveal:

Stability of the Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms is calculated over time. A stable RMSD indicates that the complex is not undergoing major structural changes and that the ligand remains bound in its initial pose.

Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual amino acid residues can be analyzed. This shows which parts of the protein are rigid and which are flexible, and how ligand binding affects this flexibility.

Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectory to calculate the binding free energy. These calculations are more computationally intensive than docking scores but generally provide a more accurate prediction of binding affinity.

For this compound complexed with an enzyme like MMP-9, MD simulations would be used to confirm that the chelation of the zinc ion by the hydroxyamino group is a stable interaction over time. frontiersin.org It would also show how the phenyl side chain settles into the hydrophobic pocket and whether water molecules play a role in mediating the interaction.

Simulation ParameterTypical Value/ObservationPurpose
Simulation Time50-200 nsTo allow the system to reach equilibrium and sample relevant conformations.
RMSD of Protein Backbone< 3 ÅTo assess the overall stability of the protein structure during the simulation.
RMSD of Ligand< 2 Å (relative to protein)To confirm the stability of the ligand's binding pose.
Binding Free Energy (MM/PBSA)-30 to -60 kcal/molTo provide a more accurate estimation of binding affinity than docking scores.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed to understand the electronic structure, reactivity, and spectroscopic properties of compounds like this compound.

These calculations can determine a variety of molecular properties, including:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions, such as hydrogen bonding and the chelation of metal ions.

Chemical Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors like chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. These parameters provide a quantitative measure of the molecule's reactivity. ijnc.ir

For this compound, quantum chemical calculations can confirm the electron-rich nature of the oxygen and nitrogen atoms in the hydroxyamino group, supporting their ability to act as a chelating agent for the zinc ion in metalloenzymes. A study on a related compound, 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (L-DOPA), used DFT calculations to determine these electronic parameters, providing insights into its reactivity. ijnc.ir

Electronic PropertyDefinitionRelevance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the ability to donate electrons; important for metal chelation.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicates chemical reactivity and stability.
Chemical Hardness (η)Resistance to change in electron distribution.A measure of the molecule's stability.
Chemical Potential (μ)The escaping tendency of electrons from a system.Relates to the molecule's overall reactivity.

In Silico Screening and Virtual Library Design for Novel Ligands

In silico screening, or virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method is much faster and more cost-effective than traditional high-throughput screening (HTS).

The process typically begins with a library of millions of compounds, which can be filtered based on various criteria. For designing novel ligands based on the this compound scaffold, a virtual screening workflow might involve:

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, metal chelators) necessary for binding to a specific target. A model could be built based on the known interactions of hydroxamic acid inhibitors with MMPs.

Library Filtering: A large compound database (like ZINC or ChEMBL) is screened to find molecules that match the pharmacophore model. For analogues of this compound, the search would be for compounds containing a phenylpropanoic acid backbone and a zinc-binding group.

Molecular Docking: The filtered compounds are then docked into the active site of the target enzyme. The docking scores are used to rank the compounds, and the top-scoring hits are selected for further investigation. nih.govnih.gov

ADMET Prediction: The selected hits are often subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out compounds with poor drug-like characteristics.

This approach allows for the rapid identification of novel and diverse chemical structures that could be potent inhibitors. Virtual libraries can also be designed by computationally modifying the this compound scaffold—for example, by adding different substituents to the phenyl ring—and then screening these new virtual compounds for improved binding affinity or selectivity.

Conformational Analysis and Flexibility of the Chemical Compound

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is essential for predicting how it will fit into an enzyme's active site.

Computational methods are used to explore the conformational landscape of the molecule and identify low-energy (i.e., stable) conformers. This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformation.

Key rotatable bonds in this compound include:

The bond between the alpha-carbon and the beta-carbon (Cα-Cβ), described by the chi1 (χ1) dihedral angle.

The bond between the alpha-carbon and the carboxyl group.

Bonds within the hydroxyamino group.

Dihedral AngleDescriptionPreferred Values (from Phenylalanine Analogues)
χ1 (N-Cα-Cβ-Cγ)Rotation of the phenyl side chain~ -60°, 180°, +60° (gauche-, anti, gauche+)
ψ (N-Cα-C'-O)Rotation around the Cα-C' bondVaries depending on intramolecular hydrogen bonding
φ (C'-N-Cα-C')Rotation around the N-Cα bondVaries depending on intramolecular hydrogen bonding

Understanding these conformational preferences is crucial for rational drug design, as it allows for the design of more rigid analogues that are "locked" into the bioactive conformation, potentially leading to higher potency and selectivity.

Advanced Research Methodologies and Techniques in Chemical Biology

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques are crucial for elucidating the interactions between small molecules, such as 2-(Hydroxyamino)-3-phenylpropanoic acid, and their biological targets. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for drug discovery and chemical biology research.

Isothermal Titration Calorimetry (ITC) in Thermodynamics of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the heat changes that occur during a binding event. pharmaxchange.infowikipedia.org This method directly measures the enthalpy of binding (ΔH), and from this, the binding affinity (K D ), stoichiometry (n), and entropy (ΔS) can be determined. pharmaxchange.infoamericanlaboratory.com ITC is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. americanlaboratory.com

In a hypothetical ITC experiment to study the interaction of this compound with a target protein, a solution of the compound would be titrated into a sample cell containing the protein. The heat released or absorbed upon binding would be measured, allowing for the determination of the thermodynamic parameters of the interaction. pharmaxchange.inforeactionbiology.com This data provides insights into the forces driving the binding event, such as hydrogen bonding and hydrophobic interactions. nih.gov

Illustrative Isothermal Titration Calorimetry Data for a Hypothetical Interaction

ParameterValue
Stoichiometry (n)1.1
Association Constant (K a )2.5 x 10^5 M^-1
Dissociation Constant (K D )4.0 µM
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)5.2 cal/mol·K

Note: This table represents hypothetical data for illustrative purposes.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govbioradiations.com SPR provides kinetic data, including the association rate constant (k a ) and the dissociation rate constant (k d ), from which the equilibrium dissociation constant (K D ) can be calculated. nih.govnih.gov This technique is valuable for understanding the dynamics of a binding event. nicoyalife.com

To analyze the binding kinetics of this compound, a target protein would be immobilized on a sensor chip. A solution of the compound would then be flowed over the chip, and the change in the refractive index at the surface, which is proportional to the amount of bound compound, would be measured over time. nih.gov This allows for the determination of the on- and off-rates of the interaction. nih.gov

Illustrative Surface Plasmon Resonance Kinetic Data for a Hypothetical Interaction

ParameterValue
Association Rate (k a )3.2 x 10^4 M^-1 s^-1
Dissociation Rate (k d )1.5 x 10^-3 s^-1
Dissociation Constant (K D )47 µM

Note: This table represents hypothetical data for illustrative purposes.

High-Throughput Screening Approaches for Analogues and Derivatives

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. wikipedia.orgnih.gov HTS is essential for identifying "hit" compounds from large chemical libraries that can serve as starting points for drug development. europeanpharmaceuticalreview.comox.ac.uk The process involves miniaturized assays in microtiter plates and robotic handling to screen thousands to millions of compounds efficiently. wikipedia.orgox.ac.uk

In the context of this compound, an HTS campaign could be designed to screen a library of its analogues and derivatives to identify compounds with improved potency or selectivity for a particular biological target. nih.gov This would involve developing a robust and miniaturized assay that can measure the desired biological activity, followed by screening a chemical library and analyzing the resulting data to identify active compounds. ucsf.edu

Illustrative High-Throughput Screening Hit Summary

MetricValue
Total Compounds Screened250,000
Primary Hit Rate0.8%
Confirmed Hits150
Lead Compounds5

Note: This table represents hypothetical data for illustrative purposes.

Chemoinformatics and Data Mining for Compound Properties and Relationships

Chemoinformatics is a field that combines chemistry, computer science, and information science to analyze and organize chemical data. researchgate.net It plays a critical role in modern drug discovery by enabling the analysis of large datasets to predict the properties of compounds and to identify structure-activity relationships (SAR). mdpi.com Data mining techniques are used to extract meaningful patterns from vast amounts of chemical and biological data.

For this compound and its analogues, chemoinformatics tools could be used to build predictive models for properties such as solubility, toxicity, and biological activity based on their chemical structures. mdpi.com Molecular descriptors, which are numerical representations of a molecule's properties, are used to develop these models. nih.govdeeporigin.comlibretexts.org This allows for the virtual screening of large compound libraries and the prioritization of compounds for synthesis and testing. nih.govlibretexts.org

Illustrative Molecular Descriptors for this compound

DescriptorPredicted Value
Molecular Weight197.19 g/mol
LogP0.25
Number of Hydrogen Bond Donors3
Number of Hydrogen Bond Acceptors4
Polar Surface Area86.8 Ų

Note: This table represents hypothetical data for illustrative purposes.

Future Directions in Research on 2 Hydroxyamino 3 Phenylpropanoic Acid

Development of Novel and Efficient Synthetic Methodologies

Key objectives for future synthetic research include:

Stereoselectivity: Developing synthetic pathways that yield specific enantiomers of the compound is crucial, as biological activity is often stereospecific.

Green Chemistry: Employing environmentally benign reagents and solvents to reduce the environmental impact of the synthesis.

Catalytic Methods: Exploring novel catalytic systems, including biocatalysis, to achieve high efficiency and selectivity under mild reaction conditions.

Table 1: Comparison of Synthetic Strategy Objectives

Synthetic ApproachPrimary GoalPotential AdvantagesChallenges
Asymmetric SynthesisProduce enantiomerically pure compoundHigher biological efficacy and reduced off-target effectsComplex catalysts or chiral auxiliaries may be required
Biocatalytic SynthesisUtilize enzymes for specific transformationsHigh selectivity, mild conditions, environmentally friendlyEnzyme stability, availability, and substrate scope
Flow ChemistryContinuous production processImproved safety, scalability, and reaction controlRequires specialized equipment and process optimization

Elucidation of Undiscovered Biological Targets and Pathways

The therapeutic potential of 2-(Hydroxyamino)-3-phenylpropanoic acid may extend beyond its currently known targets. A significant future research direction is the systematic identification and validation of new biological targets and the pathways they modulate. Phenylpropanoic acid derivatives have been shown to interact with a variety of enzymes, including cyclooxygenases (COX) and carboxypeptidase A. nih.govrsc.org This suggests that the core scaffold of this compound could have a broader range of interactions.

Future research strategies should include:

Chemoproteomics: Utilizing affinity-based probes derived from the parent compound to isolate and identify binding proteins from cell or tissue lysates.

Phenotypic Screening: Screening the compound across a wide range of cell-based assays that measure various physiological endpoints to uncover unexpected biological activities.

Genetic Approaches: Employing techniques such as CRISPR-Cas9 screening or shRNA libraries to identify genes that confer sensitivity or resistance to the compound, thereby pointing to its molecular target.

Metabolomics: Analyzing changes in the cellular metabolome following treatment with the compound to understand its impact on metabolic pathways.

Exploration of New Mechanistic Paradigms in Enzyme Inhibition

Much of the current understanding of enzyme inhibitors focuses on competitive, non-competitive, and uncompetitive binding modes. nih.gov Future research on this compound should explore more complex and nuanced mechanisms of enzyme inhibition. eurekaselect.com

Areas for exploration include:

Allosteric Modulation: Investigating whether the compound can bind to sites on an enzyme distant from the active site (allosteric sites) to modulate its activity. Allosteric inhibitors can offer higher selectivity compared to active-site inhibitors.

Binding Kinetics: Moving beyond simple affinity measurements (like IC50 or Ki) to detailed kinetic studies that determine the association (kon) and dissociation (koff) rates. Compounds with slow dissociation rates can exhibit prolonged biological effects.

Covalent Inhibition: Exploring the possibility of designing derivatives that can form a specific and permanent covalent bond with their target enzyme. This can lead to highly potent and long-lasting inhibition.

Fragment-Based Discovery: Using the core scaffold as a starting point in fragment-based drug discovery to build more complex and potent inhibitors.

Table 2: Advanced Mechanisms of Enzyme Inhibition

Inhibition MechanismDescriptionPotential Advantage
Allosteric InhibitionInhibitor binds to a site other than the active site, inducing a conformational change.Higher target selectivity and potential for novel modes of action.
Slow-Binding/Slow-DissociationInhibitor binds and/or dissociates from the enzyme at a slow rate.Prolonged duration of action in vivo.
Covalent InhibitionInhibitor forms a stable covalent bond with the enzyme.High potency and irreversible inhibition.

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational and experimental methods has revolutionized drug discovery and will be paramount in advancing research on this compound. jddhs.commdpi.com An integrated approach allows for a more rational and efficient research workflow, from initial hit identification to lead optimization.

Future research will increasingly rely on:

Molecular Modeling: Using techniques like molecular docking and molecular dynamics simulations to predict how the compound and its derivatives bind to target proteins. jddhs.com This can guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of virtual compounds before they are synthesized.

Machine Learning and AI: Employing artificial intelligence algorithms to analyze large datasets, predict potential biological targets, and design novel molecules with desired properties. jddhs.com

In Silico ADMET Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and testing.

This iterative cycle of computational prediction followed by experimental validation will significantly accelerate the pace of discovery and development of new therapeutic agents based on the this compound scaffold. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Hydroxyamino)-3-phenylpropanoic acid, and how can purity be validated?

  • Methodology :

  • Reductive Amination : React 3-phenylpropanoic acid derivatives with hydroxylamine under controlled pH (e.g., using NaBH₄ or H₂/Pd-C for reduction of intermediate nitro groups) .
  • Oxidation-Reduction Cascades : Start with 3-phenylpropanoic acid substituted with a nitro group (e.g., 3-(2-nitrophenyl)propanoic acid), followed by selective reduction of the nitro group to hydroxyamino using hydrogen gas and palladium catalysts .
  • Purification : Use recrystallization in polar solvents (e.g., ethanol/water mixtures) and confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) .

Q. How can the stereochemical configuration of this compound be determined?

  • Methodology :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation : Measure specific rotation using a polarimeter and compare with literature values for related hydroxyamino acids (e.g., [α]²⁵D values for similar compounds range from −155° to +155°, depending on substituents) .
  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline derivatives) to resolve absolute configuration .

Advanced Research Questions

Q. What strategies mitigate contradictory bioactivity data in studies of this compound?

  • Methodology :

  • Batch Standardization : Ensure consistent synthesis protocols (e.g., reaction time, temperature) to minimize variability in impurity profiles .
  • In Vitro Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm activity. For example, test inhibition of tyrosinase (IC₅₀) alongside antioxidant activity (DPPH radical scavenging) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements .

Q. How does the hydroxyamino group influence the compound’s interaction with metalloenzymes?

  • Methodology :

  • Computational Docking : Model interactions using software like AutoDock Vina to predict binding modes with active-site metal ions (e.g., Zn²⁺ in matrix metalloproteinases) .
  • Spectroscopic Analysis : Perform UV-Vis titration to monitor chelation with metal ions (e.g., Fe³⁺, Cu²⁺) and calculate binding constants .
  • Enzyme Kinetics : Compare inhibition constants (Kᵢ) of this compound with its non-hydroxylated analog to isolate the hydroxyamino group’s role .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Assign proton and carbon signals to distinguish regioisomers (e.g., hydroxyamino vs. hydroxyphenyl substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of derivatives with <5 ppm mass accuracy .
  • IR Spectroscopy : Identify characteristic N–O and O–H stretches (~3350 cm⁻¹ for hydroxyamino; ~1680 cm⁻¹ for carbonyl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.